tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate
Overview
Description
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate is a chemical compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate typically involves several steps:
Starting Material: The process begins with pyridine, which undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The 5-bromopyridine is then subjected to a hydroxylation reaction to introduce a hydroxyl group, resulting in 5-bromo-3-hydroxypyridine.
Carbamate Formation: Finally, the 5-bromo-3-hydroxypyridine is reacted with tert-butyl isocyanate to introduce the tert-butyl carbamate group, yielding the final product.
Chemical Reactions Analysis
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under appropriate conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler structure.
Substitution: The bromine atom in the precursor can be substituted with other nucleophiles to form different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The hydroxyl group and the carbamate moiety play crucial roles in its binding to enzymes and receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
tert-Butyl (5-hydroxypyridin-2-yl)(methyl)carbamate can be compared with similar compounds such as:
tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: This compound has a bromine atom instead of a hydroxyl group, which affects its reactivity and applications.
tert-Butyl ((5-hydroxypyridin-2-yl)methyl)carbamate: This compound has a different substitution pattern, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxypyridin-2-yl)-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13(4)9-6-5-8(14)7-12-9/h5-7,14H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGLZKRZMNIOIO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=NC=C(C=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301143846 | |
Record name | Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337881-09-0 | |
Record name | Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337881-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(5-hydroxy-2-pyridinyl)-N-methyl-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301143846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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